4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The molecule also contains a fluorobenzo[d]thiazol-2-yl group and a methoxyphenyl group. Fluorobenzo[d]thiazoles are a class of compounds known for their various biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring might improve solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
1. Pharmacokinetics and Metabolism
Research on related compounds demonstrates the significance of understanding their disposition and metabolism in the human body. For example, the study of the metabolism and disposition of related compounds in humans provides insights into their pharmacokinetic behaviors, such as absorption, distribution, metabolism, and excretion processes. These studies are crucial for predicting the behavior of new compounds with similar structures within the body, guiding the development of dosing regimens and safety profiles (Renzulli et al., 2011).
2. Neurological Imaging Applications
Compounds with a similar structure have been used in neurological imaging, particularly in positron emission tomography (PET) studies. These substances can act as radioligands, enabling the non-invasive visualization and quantification of brain receptor systems. For instance, related piperazine derivatives have been utilized to study the serotonin 1A receptor in the brain, aiding in the diagnosis and understanding of psychiatric and neurodegenerative disorders (Didelot et al., 2010).
3. Antipsychotic and Neuroprotective Effects
Certain piperazine derivatives have shown potential antipsychotic and neuroprotective effects, which are areas of interest for the development of treatments for schizophrenia and other psychiatric conditions. These compounds interact with various neurotransmitter systems, including dopamine and serotonin receptors, to modulate neuronal activity and offer therapeutic benefits (Lombardo et al., 2009).
4. Oncological Research
Some piperazine-based compounds have been explored for their role in oncological research, particularly in the imaging and potential treatment of tumors. For instance, the development of radiopharmaceuticals targeting pyruvate kinase M2, a key enzyme in tumor metabolism, highlights the use of such compounds in identifying and quantifying tumor glycolysis through PET imaging (Patel et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-26-14-5-2-4-13(12-14)21-18(25)23-8-10-24(11-9-23)19-22-17-15(20)6-3-7-16(17)27-19/h2-7,12H,8-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPAVSPCKIOVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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